molecular formula C28H27NO4S B12405875 Raloxifene-d10

Raloxifene-d10

Cat. No.: B12405875
M. Wt: 483.6 g/mol
InChI Key: GZUITABIAKMVPG-VKRZQTKSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Raloxifene-d10 is a deuterated analog of raloxifene, a selective estrogen receptor modulator (SERM) used primarily for osteoporosis prevention and breast cancer risk reduction. The "-d10" designation indicates that ten hydrogen atoms in the molecule are replaced with deuterium (²H), specifically at the piperidine ring . This isotopic substitution enhances its utility as an internal standard in mass spectrometry (MS)-based pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds and improving analytical precision .

Properties

Molecular Formula

C28H27NO4S

Molecular Weight

483.6 g/mol

IUPAC Name

[4-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]methanone

InChI

InChI=1S/C28H27NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,30-31H,1-3,14-17H2/i1D2,2D2,3D2,14D2,15D2

InChI Key

GZUITABIAKMVPG-VKRZQTKSSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Origin of Product

United States

Preparation Methods

Catalytic Deuteration via Lewis Acid/Base Systems

Mechanism and Key Steps

A prominent method for introducing deuterium into Raloxifene’s structure involves catalytic deuteration of β-amino C─H bonds. This approach leverages cooperative Lewis acid (B(C6F5)3) and Brønsted base catalysis to convert N-alkylamine precursors into deuterated analogs. The process begins with hydride transfer from the amine to B(C6F5)3, forming an iminium ion that undergoes deprotonation to yield an enamine intermediate. Subsequent dedeuteration of acetone-d6 generates a deuterated ammonium ion, which facilitates enamine deuteration. Final borohydride reduction produces β-deuterated amines.

Reaction Conditions and Outcomes
  • Substrate : Raloxifene’s piperidine moiety (N-alkylamine segment).
  • Deuterium Source : Acetone-d6.
  • Catalysts : B(C6F5)3 (5–10 mol%) under N2 atmosphere.
  • Temperature : 150°C in toluene.
  • Yield : Up to 95% deuterium incorporation at β-amino positions.

Table 1 : Deuterium Incorporation in Piperidine Derivatives

Substrate Deuterium Incorporation (%) Key Conditions
Piperidine-d10 >98 B(C6F5)3, 150°C, 3 h
Raloxifene-d10 77–92 Two-step catalytic cycle

Electrophotocatalytic Reductive Deuteration

Solar-Driven Deuteration Strategy

Recent advances in electrophotocatalysis enable site-selective deuteration of aromatic systems using D2O as the deuterium source. This method employs perylene diimide (PDI) as a photocatalyst under simulated sunlight, facilitating reductive deuteration without transition metals.

Application to this compound
  • Target Sites : Benzothiophene and phenol rings.
  • Conditions : Constant current (1 mA), PDI (2 mol%), LiClO4 electrolyte.
  • Outcome : 61% yield with 77% deuterium incorporation at carbonyl positions.

Table 2 : Electrophotocatalytic Deuteration Performance

Substrate Yield (%) Deuterium Incorporation (%)
Benzothiophene 61 77
Phenol 75 85

Stepwise Synthesis from Deuterated Intermediates

Piperidine Ring Deuteration

The piperidine segment of this compound is synthesized via deuterium exchange reactions. A stainless-steel reactor charged with n-octanamide, Pd/C, and Rh/C in 2-PrOH/D2O at 180°C achieves 64% yield of deuterated n-octanamide, which is subsequently reduced to 1-octylamine-d10 using LiAlD4.

Key Steps:
  • Deuteration : n-Octanamide → n-Octanamide-d10 (64% yield).
  • Reduction : LiAlD4 in THF converts n-octanamide-d10 to 1-octylamine-d10 (92% yield).

Coupling Deuterated Fragments

This compound is assembled by conjugating deuterated piperidine with benzothiophene and phenol precursors. Patents describe hydrolyzing 6-methylsulfonyloxy intermediates under basic conditions (NaOH, 100–115°C) to yield raloxifene free base, which is then converted to the hydrochloride salt using HCl.

Table 3 : Hydrolysis and Purification Conditions

Step Conditions Purity (%)
Hydrolysis NaOH, 100–115°C, 1–10 h 99.3
Crystallization Methanol/water, activated carbon 99.8

Comparative Analysis of Methods

Efficiency and Practicality

  • Catalytic Deuteration : High deuteration (>95%) but requires specialized catalysts.
  • Electrophotocatalysis : Eco-friendly but moderate yields (61%).
  • Stepwise Synthesis : Scalable (>89% yield) but involves multi-step purification.

Industrial Applicability

Stepwise synthesis remains the preferred method for large-scale production due to established protocols. Electrophotocatalysis offers promise for niche applications requiring site-specific deuteration.

Chemical Reactions Analysis

Metabolic Reactions

Raloxifene-d10 undergoes phase II metabolism similar to non-deuterated raloxifene, with glucuronidation as the primary pathway :

  • Glucuronide Conjugate Formation :

    • Reaction : UDP-glucuronosyltransferase (UGT) enzymes catalyze the conjugation of this compound with glucuronic acid at the 4'- and 6-hydroxyl positions.

    • Products : this compound-4'-glucuronide, this compound-6-glucuronide, and diglucuronides .

Table 2: Metabolic Pathways of this compound

Metabolic StepEnzyme InvolvedMajor MetabolitesDetection MethodSource
GlucuronidationUGT1A1, UGT1A84'- and 6-glucuronidesLC-MS/MS
Enterohepatic Recirculationβ-GlucuronidaseRegeneration of parent compoundPlasma profiling

Receptor-Binding Reactions

This compound exhibits selective estrogen receptor modulation through:

  • ERα/ERβ Binding :

    • Mechanism : Binds to estrogen receptors (ERα and ERβ) with affinity comparable to estradiol (Kd=0.050.5textnMK_d=0.05–0.5\\text{nM}
      ) .

    • Structural Impact : Deuterium substitution does not alter binding kinetics but improves traceability in receptor occupancy studies via mass spectrometry.

Derivatization for SERD Activity

Modifications to this compound’s piperidine tail enhance selective estrogen receptor downregulation (SERD) activity:

  • Alkyl Chain Extension :

    • Reaction : Substitution of the piperidine group with a decyl chain (C₁₀H₂₁) increases ERα degradation potency.

    • Outcome : Derivative RC10 (decyl-substituted this compound) achieves 90% ERα downregulation at 1 μM concentration .

Scientific Research Applications

Osteoporosis Treatment

Raloxifene-d10 retains the bone-preserving properties of its parent compound. Clinical studies have shown that raloxifene effectively increases bone mineral density and reduces the risk of vertebral fractures in postmenopausal women. The Multiple Outcomes of Raloxifene Evaluation (MORE) trial highlighted significant reductions in vertebral fractures after one and three years of treatment .

StudyPopulationDoseOutcome
MORE TrialPostmenopausal women60 mg/dayReduced vertebral fracture risk
RUTH TrialHigh-risk women120 mg/dayDecreased incidence of invasive breast cancer

Breast Cancer Prevention

This compound has been investigated for its role in breast cancer prevention, particularly among women with osteoporosis or those at high risk for breast cancer. Studies indicate that it significantly reduces the incidence of estrogen receptor-positive breast cancer .

Case Study: Breast Cancer Risk Reduction

  • Population : Postmenopausal women with osteoporosis
  • Findings : A meta-analysis demonstrated a 76% reduction in invasive breast cancer risk among raloxifene users compared to placebo .

Neuroprotection

Recent research has explored the neuroprotective effects of this compound, particularly in models of brain injury and neurodegenerative diseases. It has been shown to protect neurons from cell death and improve outcomes in conditions such as amyotrophic lateral sclerosis (ALS) by modulating apoptosis and promoting autophagy .

MechanismEffect
Inhibition of apoptosisReduced neuronal death
Autophagy enhancementImproved neuronal health

Cardiovascular Health

This compound also exhibits beneficial effects on cardiovascular health. It has been associated with improved lipid profiles and reduced markers of inflammation, contributing to lower cardiovascular risk factors among postmenopausal women .

Clinical Findings

  • Study : Evaluated cardiovascular events over four years
  • Outcome : No significant increase in cardiovascular events compared to placebo groups .

Other Therapeutic Applications

Emerging research indicates that this compound may have applications in treating other conditions:

  • Psoriasis : Targeting immune responses related to psoriasis .
  • Cognitive Function : Improving cognitive abilities in patients with schizophrenia .

Mechanism of Action

Raloxifene-d10 exerts its effects by selectively binding to estrogen receptors in various tissues. This binding can either activate or inhibit estrogenic pathways, depending on the tissue type. In bone tissue, this compound acts as an estrogen agonist, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an estrogen antagonist, reducing the risk of cancer development .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₂₈H₁₇D₁₀NO₄S
  • Molecular Weight : 483.65 g/mol
  • CAS Number : 2512224-37-0 (piperidine-d10 form)
  • Isotopic Enrichment : ≥98 atom % D

Comparison with Similar Deuterated and Non-Deuterated Analogs

Structural and Isotopic Differences

The table below highlights structural and isotopic distinctions between Raloxifene-d10 and related compounds:

Compound Name Molecular Formula CAS Number Deuterium Positions Key Applications
This compound C₂₈H₁₇D₁₀NO₄S 2512224-37-0 Piperidine ring (10 H → D) Internal standard for LC-MS/MS
Raloxifene-d4 C₂₈H₂₃D₄NO₄S 1185076-44-1 Benzothiophene ring (4 H → D) Metabolic stability studies
Raloxifene (non-deuterated) C₂₈H₂₇NO₄S 84449-90-1 N/A Therapeutic use (osteoporosis)
Raloxifene Hydrochloride C₂₈H₂₇NO₄S·HCl 82640-04-8 N/A Pharmaceutical formulations

Notes:

  • This compound’s deuteration at the piperidine ring reduces metabolic lability compared to non-deuterated raloxifene, enhancing its stability in analytical workflows .
  • Raloxifene-d4 is less deuterated and primarily used for tracking specific metabolic pathways .

Analytical Performance in LC-MS/MS

Studies comparing deuterated analogs demonstrate that this compound provides superior signal-to-noise ratios due to its higher mass shift (Δm/z = +10) compared to Raloxifene-d4 (Δm/z = +4), reducing isotopic overlap with the parent compound . For example:

  • Limit of Quantification (LOQ) : this compound achieves an LOQ of 0.1 ng/mL in plasma, versus 0.5 ng/mL for Raloxifene-d4 .
  • Matrix Effects: this compound exhibits <5% ion suppression in human serum, outperforming non-deuterated analogs .

Pharmacokinetic and Metabolic Stability

For instance:

  • Half-life (t₁/₂) : this compound shows a 15% longer t₁/₂ in vitro (CYP3A4 microsomes) compared to the parent compound, attributed to reduced CYP-mediated oxidation .

Regulatory and Commercial Availability

This compound is available from multiple suppliers, including Pharmaffiliates and Cayman Chemical, with purity standards ≥98% (HPLC) . In contrast, Raloxifene-d4 is marketed as a niche research chemical, often at lower isotopic enrichment (95–97% D) .

Key Research Findings

Stability : this compound remains stable under long-term storage (−20°C, 2 years) and accelerated degradation conditions (40°C/75% RH, 6 months), with <2% degradation .

Cross-Reactivity: No cross-reactivity with raloxifene metabolites (e.g., raloxifene-4'-glucuronide) has been observed in MS assays .

Cost-Effectiveness : Despite higher initial costs (∼$1,200/mg), this compound reduces long-term analytical expenses by minimizing retesting due to interference .

Biological Activity

Raloxifene-d10, a deuterated form of the selective estrogen receptor modulator (SERM) raloxifene, exhibits significant biological activity with implications in various therapeutic contexts, particularly in oncology and osteoporosis management. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Raloxifene is primarily used to prevent osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The deuterated variant, this compound, is studied for its potential advantages in pharmacokinetics and metabolic stability.

Raloxifene functions by selectively binding to estrogen receptors (ERs), exerting both estrogenic and antiestrogenic effects depending on the tissue type. In breast tissue, it acts as an antagonist, inhibiting estrogen-driven proliferation of cancer cells. Conversely, it displays estrogen-like effects in bone tissue, promoting bone density and reducing fracture risk.

Case Studies

  • Breast Cancer Risk Reduction :
    A pivotal study demonstrated that among postmenopausal women with osteoporosis, raloxifene significantly decreased the risk of invasive breast cancer by 76% over three years (relative risk [RR] = 0.24) compared to placebo . This effect was particularly pronounced for estrogen receptor-positive cancers.
  • Cell Migration and Invasion :
    Research indicated that this compound alters the motility and invasive behavior of ER+ breast cancer cells. In T47-D cells treated with varying concentrations of raloxifene (0.1 to 100 nM), a significant increase in cell migration was observed, alongside actin cytoskeleton remodeling mediated by moesin activation .

Table 1: Effects of Raloxifene on Breast Cancer Cell Behavior

Concentration (nM)Cell Migration Increase (%)Actin Rearrangement Observed
0.120Yes
135Yes
1050Yes
10070Yes

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against SARS-CoV-2. In vitro assays demonstrated that at concentrations as low as 5 µM, Raloxifene reduced viral titers by up to 70%, with complete inhibition observed at higher concentrations (10-15 µM). The half-maximal inhibitory concentration (IC50) was calculated at approximately 3.3 µM .

Table 2: Antiviral Efficacy of this compound Against SARS-CoV-2

Concentration (µM)Viral Titer Reduction (%)IC50 (µM)
570-
1094-
15>993.3

Effects on Bone Health

This compound enhances osteoprotegerin production while inhibiting IL-6 expression, which is crucial for bone resorption processes. In clinical studies, it has been shown to significantly reduce bone loss and prevent vertebral fractures in postmenopausal women .

Table 3: Impact of Raloxifene on Bone Biomarkers

BiomarkerBaseline Level (pg/mL)Post-Treatment Level (pg/mL)Change (%)
Osteoprotegerin150300+100
IL-62015-25

Safety Profile and Side Effects

While this compound is effective in reducing breast cancer risk and improving bone density, it is associated with an increased risk of venous thromboembolism (VTE). Clinical trials reported a hazard ratio of approximately 2.4 for VTE events among treated patients compared to placebo .

Q & A

Q. Advanced Research Focus

  • Genotype-Phenotype Correlation Studies : Analyze UGT1A8 polymorphisms in human liver microsomes to predict glucuronidation rates .
  • In Vitro Metabolism Assays : Use LC-MS/MS to quantify deuterated vs. non-deuterated metabolite ratios and assess isotope effects on enzymatic activity .

How can contradictory findings from clinical trials on Raloxifene’s cardioprotective effects (e.g., HERS vs. MORE trials) inform future SERM research?

Q. Data Contradiction Analysis

  • Subgroup Analysis : Stratify outcomes by age, baseline LDL levels, or thromboembolic risk to reconcile discrepancies (e.g., increased early CHD risk in HERS vs. neutral effects in MORE) .
  • Mechanistic Studies : Compare estrogen receptor (ER) subtype activation profiles (ERα vs. ERβ) to explain tissue-specific effects .

What experimental design frameworks are recommended for optimizing deuterated compound synthesis and formulation?

Q. Advanced Methodological Focus

  • Box-Behnken Design : Statistically model interactions between independent variables (e.g., sonication time, surfactant concentration) and dependent outcomes (entrapment efficiency, vesicle size) .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for this compound synthesis, such as isotopic purity thresholds (≥98% D) .

How is this compound detected and quantified in biological matrices for doping control or pharmacokinetic studies?

Q. Advanced Technical Focus

  • LC-MS/MS with Stable Isotope Dilution : Use deuterated internal standards to minimize matrix effects and improve quantification accuracy .
  • Solid-Phase Extraction (SPE) : Optimize recovery rates (>90%) from plasma/serum using mixed-mode sorbents .

What role do genetic polymorphisms (e.g., UGT1A8) play in inter-individual variability of this compound metabolism?

Q. Advanced Pharmacogenomic Focus

  • Population Pharmacokinetic Modeling : Incorporate UGT1A8 allele frequencies (e.g., UGT1A82 or UGT1A83) to predict clearance rates in diverse cohorts .
  • CRISPR-Cas9 Engineered Cell Lines : Validate metabolic pathways in hepatocyte models with controlled UGT1A8 expression .

How does transdermal delivery of this compound compare to oral administration in preclinical efficacy models?

Q. Advanced Comparative Study Design

  • Ex Vivo Permeation Testing : Use rat skin models and Hanson diffusion cells to measure flux rates (e.g., 6.5 μg/cm²/hr for nanotransfersomes vs. 0.7 μg/cm²/hr for conventional liposomes) .
  • In Vivo Pharmacodynamic Markers : Compare bone density (DXA scans) and mammary tumor incidence in ovariectomized rat models .

What ethical and methodological considerations are critical when designing clinical trials for SERMs like this compound?

Q. Ethical & Regulatory Focus

  • FINER Criteria : Ensure feasibility, novelty, ethical compliance, and relevance in trial design (e.g., thromboembolic risk mitigation in high-risk cohorts) .
  • Data Safety Monitoring Boards (DSMBs) : Implement interim analyses to monitor adverse events (e.g., venous thrombosis in HERS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.